
N-Benzoyl-3-hydroxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-3-hydroxy-L-tyrosine is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacology
NBHT is being investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to natural amino acids allows it to interact with neurotransmitter systems, which is crucial for developing treatments for conditions such as Alzheimer's and Parkinson's diseases. The compound's ability to modulate neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further research in this area .
Antioxidant Properties
Research indicates that NBHT exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cardiovascular diseases and cancer. The compound's role in reducing reactive oxygen species (ROS) could be pivotal in developing strategies to combat oxidative damage .
Medicinal Chemistry
In medicinal chemistry, NBHT is recognized for its potential as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance its pharmacological profile. Studies have shown that derivatives of NBHT can exhibit improved efficacy and reduced toxicity compared to traditional drugs .
Table 1: Summary of Case Studies Involving this compound
Análisis De Reacciones Químicas
Amidation and Acylation Reactions
The benzamide group in N-Benzoyl-3-hydroxy-L-tyrosine can undergo further amidation or acylation to create derivatives with tailored properties.
-
Benzoylation of Tyrosine :
The parent compound is synthesized via benzoylation of tyrosine using benzoyl chloride or benzoic acid derivatives. Reaction conditions often involve dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base, achieving yields >80% . -
Coupling with Amines :
Using carbodiimide-based reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), the carboxyl group reacts with amines to form amides. For example, coupling with ethanolamine derivatives produces ether-linked analogs .
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Benzoylation | Benzoyl chloride, DMF, TEA, 0°C → RT | 81–85% | |
Carboxyl-amine coupling | EDC, DMAP, CH₂Cl₂, RT, 12–24h | 70–90% |
Esterification and Hydrolysis
The carboxyl group undergoes esterification to improve solubility or enable further functionalization.
-
Ethyl/Methyl Ester Formation :
Treatment with ethanol or methanol in the presence of acid catalysts (e.g., HCl) yields ethyl or methyl esters, which are intermediates for protease assays . -
Hydrolysis :
Alkaline hydrolysis (e.g., NaOH or K₂CO₃ in methanol/water) regenerates the free carboxylic acid .
Reaction Type | Conditions | Application | Reference |
---|---|---|---|
Esterification | Ethanol/HCl, reflux | Substrate for chymotrypsin assays | |
Hydrolysis | 5% NaOH, RT, 2h | Deprotection for further reactions |
Etherification of the Phenolic Hydroxyl Group
The phenolic -OH group participates in Mitsunobu reactions to form ethers, enabling side-chain modifications.
-
Mitsunobu Reaction :
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with alcohols (e.g., propargyl alcohol) to form ethers. This method achieves ~85% yield for propargyl ether derivatives .
Reagent System | Alcohol | Yield | Reference |
---|---|---|---|
DEAD/PPh₃, tetrahydrofuran | Propargyl alcohol | 84–85% | |
Di-tert-butyl azodicarboxylate | Ethanolamine derivatives | 81% |
Enzymatic Modifications
This compound serves as a substrate or inhibitor in enzymatic pathways:
-
Neurotransmitter Biosynthesis :
As a tyrosine analog, it interacts with enzymes like tyrosine hydroxylase (TH) and dopa decarboxylase, altering dopamine synthesis kinetics . -
4-Hydroxyphenylpyruvate Dioxygenase Inhibition :
Derivatives like nitisinone (NTBC) competitively inhibit this enzyme, impacting tyrosine catabolism .
Enzyme | Role | Effect | Reference |
---|---|---|---|
Tyrosine hydroxylase (TH) | Converts tyrosine to L-DOPA | Altered activity in presence of NTBC | |
Dopa decarboxylase | Converts L-DOPA to dopamine | Substrate competition |
Spectral and Physicochemical Data
Key properties of this compound include:
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-Benzoyl-3-hydroxy-L-tyrosine with high enantiomeric purity?
To achieve high enantiomeric purity, employ orthogonal protection strategies. For example, protect the amino group using tert-butoxycarbonyl (Boc) before introducing the benzoyl group to the hydroxyl moiety. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) minimizes racemization. Chromatographic purification (HPLC or flash chromatography) with chiral columns can further isolate the desired enantiomer .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze 1H, 13C, and 2D spectra (COSY, HSQC) to confirm the benzoyl group’s position and tyrosine backbone.
- X-ray crystallography : Use programs like SHELX for single-crystal refinement to resolve bond angles and stereochemistry .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol-water or acetonitrile mixtures are preferred due to their polarity gradients, which promote slow crystallization and minimize solvent inclusion. Pre-cooling to 0–6°C enhances yield, as noted for similar tyrosine derivatives in storage protocols .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data for this compound be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:
- Variable-temperature NMR : Identify conformational flexibility in solution.
- DFT calculations : Compare experimental spectra with optimized molecular models.
- High-resolution X-ray data : Use SHELXL to refine occupancy factors for disordered atoms .
Q. What methodologies address low yield in the benzoylation of 3-hydroxy-L-tyrosine?
Low yields may stem from competing side reactions (e.g., O-benzoylation of phenolic hydroxyls). Mitigate this by:
- Selective protection : Use silyl ethers (e.g., TBS) for phenolic hydroxyls before benzoylating the 3-hydroxy group.
- Catalysis : Employ DMAP or pyridine to activate the benzoylating agent (e.g., benzoyl chloride).
- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor the desired pathway .
Q. How can researchers differentiate between polymorphic forms of this compound?
Polymorphism affects bioavailability and stability. Analytical approaches include:
- PXRD : Compare diffraction patterns with simulated data from SHELX-refined structures.
- DSC/TGA : Identify thermal transitions (melting points, decomposition) unique to each polymorph.
- Solid-state NMR : Detect variations in hydrogen-bonding networks .
Q. Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound?
Use nonlinear regression (e.g., Hill equation) to model EC50 values. Pair with ANOVA for multi-group comparisons and apply corrections (e.g., Bonferroni) to minimize Type I errors. Replicate experiments ≥3 times to ensure robustness .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
- Oxidative stress : Expose to H2O2/Fe2+ systems to assess radical-mediated breakdown.
- Light sensitivity : Conduct accelerated aging under UV/visible light (ICH Q1B guidelines) .
Q. Contradictory Findings & Troubleshooting
Q. How to reconcile discrepancies between in vitro and in vivo activity data for this compound?
Differences often arise from metabolic instability or poor bioavailability. Solutions:
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance absorption.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .
Q. What experimental controls are essential when studying this compound’s enzyme inhibition mechanisms?
Include:
Propiedades
Número CAS |
33515-38-7 |
---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
(2S)-2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1 |
Clave InChI |
WGTPJOPXQRPTDE-LBPRGKRZSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.